S-(1,2-Dichlorovinyl)glutathione
S-(1,2-Dichlorovinyl)glutathione
S-(1, 2-Dichlorovinyl)glutathione, also known as DCVG, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. S-(1, 2-Dichlorovinyl)glutathione is considered to be a practically insoluble (in water) and relatively neutral molecule.
S-(1,2-Dichlorovinyl)glutathione is a peptide.
S-(1,2-Dichlorovinyl)glutathione is a peptide.
Brand Name:
Vulcanchem
CAS No.:
96614-59-4
VCID:
VC21354886
InChI:
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3-/t6-,7-/m0/s1
SMILES:
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N
Molecular Formula:
C12H17Cl2N3O6S
Molecular Weight:
402.3 g/mol
S-(1,2-Dichlorovinyl)glutathione
CAS No.: 96614-59-4
Cat. No.: VC21354886
Molecular Formula: C12H17Cl2N3O6S
Molecular Weight: 402.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | S-(1, 2-Dichlorovinyl)glutathione, also known as DCVG, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. S-(1, 2-Dichlorovinyl)glutathione is considered to be a practically insoluble (in water) and relatively neutral molecule. S-(1,2-Dichlorovinyl)glutathione is a peptide. |
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CAS No. | 96614-59-4 |
Molecular Formula | C12H17Cl2N3O6S |
Molecular Weight | 402.3 g/mol |
IUPAC Name | (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(E)-1,2-dichloroethenyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3-/t6-,7-/m0/s1 |
Standard InChI Key | IXARYIJEQUJTIZ-KWRIXSAHSA-N |
Isomeric SMILES | C(CC(=O)N[C@@H](CS/C(=C\Cl)/Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES | C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Canonical SMILES | C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
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